Diphenyl((phenylsulfonyl)methyl)phosphine oxide

Horner–Wittig reaction carbanion stability α-sulfonyl phosphine oxide

Traditional phosphonate HWE reagents restrict vinyl sulfone synthesis to (E)-geometry and generate aqueous phosphate waste. Diphenyl((phenylsulfonyl)methyl)phosphine oxide provides a unified Horner-Wittig platform for both (E)- and (Z)-vinyl sulfones with tunable stereochemical outcomes. • Dual (E)/(Z) selectivity via counterion/solvent control • Non-aqueous workup eliminates phosphate salt extraction • Crystalline solid, ≥98% purity, stable storage at 2-8°C

Molecular Formula C19H17O3PS
Molecular Weight 356.4g/mol
CAS No. 94333-12-7
Cat. No. B434001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl((phenylsulfonyl)methyl)phosphine oxide
CAS94333-12-7
Molecular FormulaC19H17O3PS
Molecular Weight356.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2
InChIKeyJOQBGSBDKFITDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl((phenylsulfonyl)methyl)phosphine oxide Specifications & Procurement


Diphenyl((phenylsulfonyl)methyl)phosphine oxide (CAS 94333-12-7) is an α-sulfonyl-substituted diphenylphosphine oxide with the molecular formula C19H17O3PS and molecular weight 356.38 g/mol . The compound features a benzenesulfonylmethyl moiety bonded to a diphenylphosphoryl (Ph2P(O)) group, structurally combining both sulfonyl and phosphine oxide functionalities . It is supplied as a crystalline solid with reported melting point 180–181 °C and predicted density 1.31 ± 0.1 g/cm³ (20 °C, 760 mmHg) [1]. As a member of the Horner–Wittig reagent class, this compound belongs to the family of phosphine oxide–based olefination reagents, which are distinct from the more widely used phosphonate-based Horner–Wadsworth–Emmons (HWE) reagents [2].

Diphenyl((phenylsulfonyl)methyl)phosphine oxide: Substitution Limitations


The presence of the α-phenylsulfonyl substituent in diphenyl((phenylsulfonyl)methyl)phosphine oxide fundamentally alters both the electronic stabilization of the α-carbanion and the post-olefination reaction trajectory compared to unsubstituted alkyl diphenylphosphine oxides or α-heteroatom-substituted analogs. The strongly electron-withdrawing sulfonyl group substantially increases the kinetic acidity of the α-methylene protons and enhances carbanion stability through extended delocalization [1], effects that are absent in simple alkyl phosphine oxides such as Ph2P(O)CH2Ph. Moreover, substitution of the sulfonyl group with phosphonate esters (e.g., diethyl α-sulfonylmethylphosphonates) alters the phosphorus leaving group identity, changing water solubility, chromatographic mobility, and purification burden relative to phosphine oxide byproducts [2]. Consequently, protocols optimized for one subclass of Horner–Wittig reagents do not transfer directly to this α-sulfonyl phosphine oxide without independent validation of yield, stereochemical outcome, and workup efficiency.

Diphenyl((phenylsulfonyl)methyl)phosphine oxide: Comparative Evidence


Enhanced Carbanion Stability via α-Sulfonyl Substitution

The α-phenylsulfonyl group in diphenyl((phenylsulfonyl)methyl)phosphine oxide provides electron-withdrawing stabilization to the adjacent carbanion that is absent in unsubstituted alkyl diphenylphosphine oxides such as Ph2P(O)CH2Ph [1]. In phosphoryl-stabilized anion systems, the P(O) group alone is 'generally not so effective as the carbonyl group in stabilizing a negative charge,' requiring more basic conditions for deprotonation when additional stabilizing groups are absent [1]. The α-sulfonyl substituent addresses this limitation by introducing a second electron-withdrawing group that enhances delocalization and increases kinetic acidity [2].

Horner–Wittig reaction carbanion stability α-sulfonyl phosphine oxide olefination

Stereochemical Tunability in Ph2P(O) Olefination

Phosphine oxide–based Horner–Wittig reagents (including α-sulfonyl derivatives) offer stereochemical tunability that distinguishes them from phosphonate-based HWE reagents. As established in the literature, 'the power of the Ph2PO group to control the stereochemistry of alkenes, and to produce “on demand” either stereoisomer in high stereochemical purity, has emerged' [1]. In contrast, conventional phosphonate HWE reactions exhibit generally high E-selectivity as a fixed characteristic [2]. For α-sulfonyl-substituted phosphine oxides, this stereochemical flexibility derives from the ability to manipulate reaction conditions (temperature, counterion, solvent) to favor either E- or Z-alkenyl sulfones [1].

Horner–Wittig reaction olefin stereochemistry E/Z selectivity diphenylphosphoryl

Direct Product Isolation via Ph2P(O) Leaving Group

A key differential advantage of phosphine oxide–based Horner–Wittig reagents over phosphonate-based HWE reagents lies in post-reaction workup. Phosphonate HWE reactions generate water-soluble phosphate ester salts that require aqueous extraction and, in some cases, additional ester hydrolysis steps [1]. In contrast, the diphenylphosphinic acid (Ph2P(O)OH) byproduct from phosphine oxide olefinations can be separated directly by extraction or chromatography without hydrolysis [1]. For α-sulfonyl phosphine oxides specifically, this translates to more direct isolation of the resulting vinyl sulfone products [2].

workup efficiency phosphine oxide byproduct phosphonate hydrolysis vinyl sulfone purification

Crystalline Solid with Defined Melting Point

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is supplied as a crystalline solid with a defined melting point of 180–181 °C and density of 1.31 ± 0.1 g/cm³ [1]. This stands in contrast to certain structurally related Horner–Wittig reagents—such as α-chloro-substituted analogs [(α-chloro)(phenylsulfonyl)methyl]diphenylphosphine oxide (CAS 194426-03-4) and liquid phosphonate esters—which may lack well-defined melting point characterization. A high melting point above typical ambient laboratory storage conditions ensures solid-state stability and enables melting point verification as a rapid identity and purity check prior to critical reactions.

physical characterization melting point crystalline solid reagent purity

Validated Synthetic Protocol for Precursor Synthesis

A validated laboratory-scale synthetic procedure for diphenyl((phenylsulfonyl)methyl)phosphine oxide has been reported with an isolated yield of 89% . The method employs methyl phenyl sulfonate deprotonated with n-butyllithium in THF/hexane at −78 °C, followed by reaction with chloro-diphenylphosphine and final air oxidation, conducted under inert atmosphere using Schlenk technique . This procedure originates from supporting information in Organometallics and provides a benchmark yield for laboratories considering in-house preparation rather than commercial procurement.

synthetic yield preparation method lithiation phosphine oxide synthesis

Diphenyl((phenylsulfonyl)methyl)phosphine oxide: Key Applications


Stereochemically Tunable Vinyl Sulfone Synthesis

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is optimally deployed in synthetic routes requiring access to both (E)- and (Z)-vinyl sulfones from a single reagent platform. The Ph2P(O) group enables stereochemical outcome tuning via reaction condition manipulation (temperature, counterion, solvent) to produce either alkene geometry in high stereochemical purity, a capability not available with phosphonate-based HWE reagents that default to high E-selectivity [1]. This scenario is particularly valuable in medicinal chemistry programs where stereoisomeric vinyl sulfones must be evaluated as discrete entities for structure–activity relationship studies.

α-Sulfonyl α,β-Unsaturated Building Block Synthesis

This compound serves as a direct precursor to α-sulfonyl-substituted α,β-unsaturated systems via Horner–Wittig reaction with aldehydes and ketones. The α-phenylsulfonyl group remains intact through the olefination step, producing vinyl sulfones that function as versatile electrophilic building blocks [1]. These vinyl sulfones serve as Michael acceptors and cycloaddition partners in downstream pharmaceutical intermediate construction [2], where the sulfonyl group can be retained for further functionalization or removed reductively after serving as a temporary activating group.

Workflow-Optimized Vinyl Sulfone Production

This compound is indicated for synthetic workflows where minimization of aqueous waste and purification time is a procurement criterion. Unlike phosphonate HWE reactions that generate water-soluble phosphate salts requiring aqueous extraction and occasional ester hydrolysis [1], the Ph2P(O)OH byproduct from this reagent can be removed via extraction or chromatography without additional hydrolysis [1]. This workup advantage reduces total processing time and aqueous waste volume, aligning with process chemistry goals for efficient scale-up and green chemistry metrics.

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